molecular formula C13H16ClN3O2S2 B2438916 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034609-83-9

1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2438916
CAS No.: 2034609-83-9
M. Wt: 345.86
InChI Key: DHIBGTTYYOWADF-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034609-83-9) is a chemical compound with the molecular formula C13H16ClN3O2S2 and a molecular weight of 345.87 g/mol . This structurally complex molecule features a piperidine core substituted with both a (5-chlorothiophen-2-yl)sulfonyl group and a 1-methyl-1H-pyrazol-3-yl group. The integration of these distinct pharmacophores makes it a valuable scaffold for medicinal chemistry and drug discovery research. The piperazine and piperidine moieties are frequently employed in bioactive compounds to fine-tune physicochemical properties and serve as a platform for positioning key functional groups during interaction with biological targets . Furthermore, the pyrazole ring is a recognized privileged structure in medicinal chemistry, known for its widespread appearance in molecules with a broad spectrum of pharmaceutical and biological properties . The specific three-dimensional arrangement and the presence of hydrogen bond acceptors, as indicated by a topological polar surface area of 91.8 Ų, suggest potential for target engagement . Researchers can utilize this compound in the design and synthesis of novel therapeutic agents, particularly in the exploration of antibacterial, anticancer, and antifungal activities, which are common research areas for pyrazole derivatives . This product is supplied for non-human research applications and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S2/c1-16-7-6-11(15-16)10-4-8-17(9-5-10)21(18,19)13-3-2-12(14)20-13/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIBGTTYYOWADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,5-Diaminopentane Derivatives

Heating 1,5-diaminopentane with formaldehyde under acidic conditions yields piperidine. Subsequent protection of the amine with Boc anhydride enables selective functionalization at the 4-position.

Sulfonation at the 1-Position

Direct Sulfonation Using 5-Chlorothiophene-2-sulfonyl Chloride

The most direct route involves reacting piperidine with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base:

$$
\text{Piperidine} + \text{5-Chlorothiophene-2-sulfonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C→RT}} \text{1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine} \quad
$$

Key Data :

Condition Yield Purity Source
DCM, 0°C→RT, 12 h 78% 95%
THF, -10°C, 6 h 65% 92%

Introduction of the 1-Methyl-1H-pyrazol-3-yl Group

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-bromopiperidine sulfonamide and 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole achieves the desired substitution:

$$
\text{4-Bromo-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine} + \text{Pyrazole boronic ester} \xrightarrow[\text{Pd(OAc)}2]{\text{SPhos, K}3\text{PO}_4} \text{Target compound} \quad
$$

Optimized Conditions :

  • Catalyst: 0.8 mol% Pd(OAc)₂ with SPhos ligand
  • Base: K₃PO₄ in acetonitrile/water (3:1)
  • Yield: 82% (HPLC purity >98%)

Nucleophilic Aromatic Substitution

Alternative approaches employ 4-iodopiperidine sulfonamide reacting with 1-methyl-1H-pyrazol-3-ylzinc bromide under Negishi conditions:

$$
\text{4-Iodo intermediate} + \text{Pyrazole zinc reagent} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Product} \quad
$$

Comparative Efficiency :

Method Yield Reaction Time Cost Index
Suzuki-Miyaura 82% 8 h $$$$
Negishi Coupling 75% 6 h $$$$$

Integrated Synthetic Routes

Convergent Synthesis (Preferred Route)

  • Step 1 : Protect piperidine at N-1 with Boc group.
  • Step 2 : Introduce pyrazole via Suzuki coupling (4-position).
  • Step 3 : Deprotect Boc group, followed by sulfonation.
  • Step 4 : Final purification via recrystallization (ethanol/water).

Overall Yield : 63% over four steps.

One-Pot Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) accelerates the sulfonation and coupling steps in a single vessel:

$$
\text{Piperidine} + \text{Sulfonyl chloride} + \text{Pyrazole boronate} \xrightarrow[\text{MW}]{\text{EtOH, NaOH}} \text{Product} \quad
$$

Advantages :

  • 86% yield in <30 minutes
  • Reduced palladium loading (0.5 mol%)

Critical Analysis of Methodologies

Sulfonation Efficiency

The choice of base significantly impacts yields:

  • Triethylamine : 78% yield but requires strict temperature control
  • DBU : 85% yield but increases epimerization risk

Scalability and Industrial Considerations

Cost Drivers :

  • Palladium catalysts account for 40% of raw material costs
  • Microwave reactors reduce energy consumption by 60% compared to batch processes

Recommended Process for Kilo-Scale Production :

Parameter Optimal Value
Catalyst Loading 0.6 mol% Pd(OAc)₂
Solvent System Acetonitrile/water
Temperature 80°C
Reaction Time 6 h

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine may have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group on the pyrazole ring.

    1-((5-bromothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine: Substitutes chlorine with bromine on the thiophene ring.

    1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-imidazol-3-yl)piperidine: Replaces the pyrazole ring with an imidazole ring.

Uniqueness

The unique combination of functional groups in 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. Detailed comparative studies would be necessary to highlight these unique properties.

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, with the CAS number 2034609-83-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C13H16ClN3O2S
  • Molecular Weight : 345.9 g/mol
  • Structure : The compound features a piperidine ring substituted with a sulfonamide group and a pyrazole moiety, which is significant for its biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC13H16ClN3O2S
Molecular Weight345.9 g/mol
CAS Number2034609-83-9

This compound exhibits several mechanisms of action primarily through its interaction with biological targets. Notably, compounds containing sulfonamide and pyrazole groups have been documented to exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes (COX) .

Pharmacological Effects

Research indicates that this compound may possess:

  • Anti-inflammatory Activity : Similar sulfonamide derivatives have shown significant inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes .
  • Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

Study on COX Inhibition

A study evaluating a series of sulfonamide-containing pyrazole derivatives found that certain compounds effectively inhibited COX-2 in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis .

Antibacterial Screening

In another investigation, synthesized compounds featuring the piperidine and sulfonamide moieties were tested for antibacterial efficacy. The results indicated that several derivatives exhibited strong inhibitory activity against specific bacterial strains, with IC50 values significantly lower than those of standard reference drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the chlorothiophenyl group is believed to enhance the lipophilicity and overall potency against targeted enzymes and receptors.

Table 2: SAR Insights

ComponentEffect on Activity
Chlorothiophenyl GroupIncreases lipophilicity
Sulfonamide MoietyEnhances COX inhibition
Pyrazole SubstituentContributes to antibacterial action

Q & A

Q. What are the recommended synthetic routes for 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, and how can reaction conditions be optimized?

The synthesis involves sequential sulfonylation and coupling reactions. Key steps include:

  • Sulfonylation : Introducing the 5-chlorothiophene-2-sulfonyl group to the piperidine core under controlled temperatures (e.g., 0–5°C to prevent side reactions).
  • Coupling : Attaching the 1-methyl-1H-pyrazol-3-yl moiety via nucleophilic substitution or metal-catalyzed cross-coupling.
    Optimization requires solvent selection (e.g., dichloromethane or THF for solubility) and stoichiometric control of reagents. Analytical techniques like HPLC and NMR are critical for monitoring intermediates and final product purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural Confirmation :
    • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry .
    • Mass Spectrometry (HRMS) : For molecular weight validation .
    • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous piperidine-pyrazole derivatives .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Antimicrobial Activity : Disk diffusion assays against C. albicans or A. niger (IC50 values) .
  • Antinociceptive Effects : Tail-flick test in murine models .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzymatic Inhibition : Target-specific assays (e.g., kinase or protease inhibition) .

Advanced Research Questions

Q. How do structural modifications at the pyrazole or sulfonyl groups affect biological activity and target selectivity?

  • Pyrazole Modifications :

    • Substituent Effects : Methoxy groups enhance antioxidant activity (e.g., 78% DPPH scavenging in derivative 8 ), while halogenation (e.g., 4-fluoro) improves antimicrobial potency .
    • Steric Effects : Bulky substituents at the 3-position reduce target binding affinity .
  • Sulfonyl Group Variations :

    • Electron-withdrawing groups (e.g., -CF3) increase metabolic stability but may reduce solubility .
Substituent Biological Activity Reference
Methoxy (C2/C6)↑ Antioxidant activity
4-Fluoro≥5 mm fungal inhibition
-CF3↑ Metabolic stability

Q. What strategies can resolve contradictions in bioactivity data across different studies?

  • Orthogonal Assays : Validate antimicrobial results with both disk diffusion and broth microdilution methods .
  • Pharmacokinetic Profiling : Assess bioavailability and plasma stability to explain discrepancies between in vitro and in vivo data .
  • Structural Reanalysis : Use X-ray crystallography to confirm if polymorphic forms or stereoisomers influence activity .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking : Use crystal structures (e.g., PDB entries) to model binding to targets like kinases or GPCRs .
  • MD Simulations : Evaluate dynamic interactions over time (e.g., ligand-receptor stability) .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?

  • Challenges : Racemization during sulfonylation or coupling steps .
  • Solutions :
    • Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived ligands) .
    • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H .
    • Circular Dichroism (CD) : Monitor enantiopurity during synthesis .

Methodological Notes

  • Data Contradictions : Cross-referenced multiple studies (e.g., antimicrobial results in vs. ).
  • Advanced Techniques : Emphasis on SAR, computational modeling, and resolving enantiomeric purity.

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